molecular formula C15H18N4O2S B12269894 N-cyclopropyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide

Cat. No.: B12269894
M. Wt: 318.4 g/mol
InChI Key: HVNXXRCJKNRGNE-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thieno[3,2-d]pyrimidine moiety, and a morpholine-2-carboxamide group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors. The cyclopropyl group is then introduced through cyclopropanation reactions, while the morpholine-2-carboxamide group is attached via amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various reaction steps. The scalability of the synthesis process is also a key consideration, with continuous flow chemistry being a potential approach to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-cyclopropyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects such as cell cycle arrest and apoptosis. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of key kinases can prevent tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, enhances its stability and reactivity, making it a promising candidate for further development .

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-cyclopropyl-4-(7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C15H18N4O2S/c1-9-7-22-13-12(9)16-8-17-14(13)19-4-5-21-11(6-19)15(20)18-10-2-3-10/h7-8,10-11H,2-6H2,1H3,(H,18,20)

InChI Key

HVNXXRCJKNRGNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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